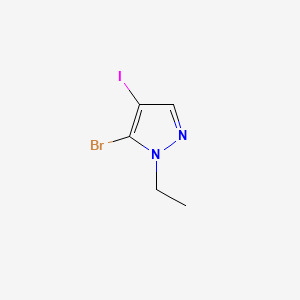
5-Bromo-1-ethyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and iodine substituents at the 5 and 4 positions, respectively, and an ethyl group at the 1 position. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, the reaction of ethyl hydrazine with ethyl acetoacetate can yield 1-ethylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-ethyl-4-iodo-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid can produce 5-phenyl-1-ethyl-4-iodo-1H-pyrazole .
Aplicaciones Científicas De Investigación
5-Bromo-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the ethyl and bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group and a cyano group, which can alter its reactivity and applications.
1-Ethyl-4-iodo-1H-pyrazole: Similar structure but lacks the bromine substituent, affecting its chemical properties.
Uniqueness
The unique combination of bromine, iodine, and ethyl substituents in 5-Bromo-1-ethyl-4-iodo-1H-pyrazole imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H6BrIN2 |
|---|---|
Peso molecular |
300.92 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6BrIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
Clave InChI |
JFSANSIIDODFOA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
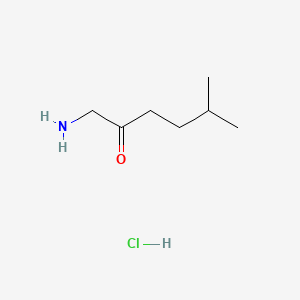
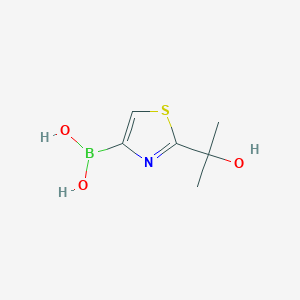
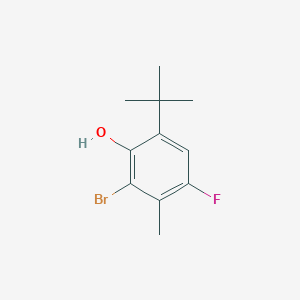
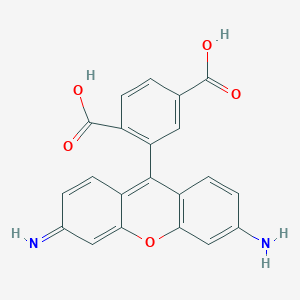

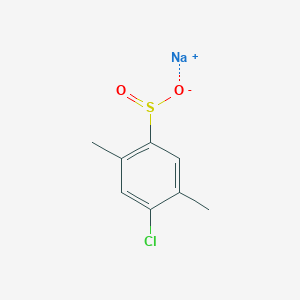
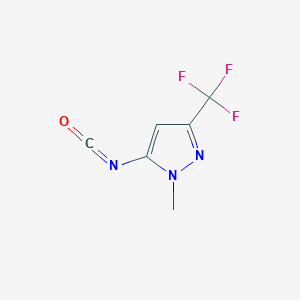
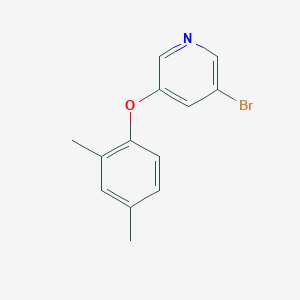
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
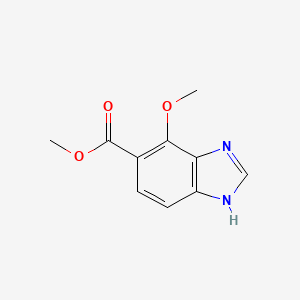
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
